9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester
Description
This compound is a structured ester derived from 9Z-octadecenoic acid (oleic acid), featuring a 1,3-propanediyl backbone substituted with two oleoyl groups at the 1- and 1'-positions and a decyloxy group (from 1-oxodecyl) at the 2-position . Its molecular formula is C₄₉H₉₂O₆, with a molecular weight of 801.27 g/mol. Key properties include a boiling point of 744.8°C, density of 1.009 g/cm³, and flash point of 206.9°C . The compound’s structure confers unique solubility and stability, making it suitable for industrial applications such as lubricants (e.g., Doverlube FL 219) and surfactants .
Properties
IUPAC Name |
[2-decanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H90O6/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-35-38-41-47(50)53-44-46(55-49(52)43-40-37-32-15-12-9-6-3)45-54-48(51)42-39-36-34-31-29-27-25-23-21-19-17-14-11-8-5-2/h22-25,46H,4-21,26-45H2,1-3H3/b24-22-,25-23- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKNUGLMWORQA-HKOLQMFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H90O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioleoyl-2-Decanoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with oleic acid and decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired triacylglycerol.
Industrial Production Methods: Industrial production of 1,3-Dioleoyl-2-Decanoyl-rac-glycerol involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for triacylglycerols, involving cleavage of ester bonds under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis
In acidic environments, the compound undergoes AAc2 (acid-catalyzed acyl-oxygen fission) hydrolysis :
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Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water .
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Key Feature : Produces free fatty acids and glycerol without saponification .
Base-Catalyzed Hydrolysis (Saponification)
In alkaline conditions (e.g., NaOH), the reaction proceeds via BAC2 (base-catalyzed acyl-oxygen fission) :
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Mechanism : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release fatty acid salts .
Hydrogenation
The oleate (C18:1) chains in the compound can undergo catalytic hydrogenation to form saturated stearate (C18:0) chains :
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Thermodynamic Data :
Comparative Reactivity of Ester Groups
The sn-2 ester (decanoate) may exhibit distinct reactivity due to steric and electronic effects:
| Position | Fatty Acid | Reactivity in Hydrolysis |
|---|---|---|
| sn-1/sn-3 | Oleate (C18:1) | Higher (less steric hindrance) |
| sn-2 | Decanoate (C10:0) | Lower (steric protection by glycerol backbone) |
This trend aligns with general TAG behavior, where primary esters (sn-1/sn-3) hydrolyze faster than secondary esters (sn-2) .
Stability and Degradation
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Thermal Stability : Decomposes at elevated temperatures (>200°C), forming volatile aldehydes and ketones via β-scission .
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Oxidative Stability : Susceptible to autoxidation at unsaturated (C18:1) sites, producing hydroperoxides and secondary oxidation products .
Industrial and Biological Relevance
Scientific Research Applications
Basic Information
- Molecular Formula : CHO
- Molar Mass : 594.9 g/mol
- CAS Number : 1716-07-0
- Appearance : Colorless to off-white oil or low-melting solid
- Melting Point : Approximately 19 °C
- Solubility : Slightly soluble in chloroform, ethanol, and ethyl acetate .
Drug Delivery Systems
9Z-octadecenoic acid esters are utilized in drug delivery systems due to their ability to form micelles and liposomes. These structures enhance the solubility and bioavailability of hydrophobic drugs. Studies indicate that incorporating this compound into lipid formulations can improve the therapeutic efficacy of anti-cancer agents by facilitating targeted delivery to tumor sites .
Antioxidant Properties
Research has shown that the compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in formulations aimed at treating conditions related to oxidative damage, such as neurodegenerative diseases .
Emulsifying Agent
The compound serves as an effective emulsifier in pharmaceutical formulations. Its ability to stabilize oil-in-water emulsions makes it suitable for creams and ointments that require a smooth texture and consistent delivery of active ingredients.
Food Emulsifiers
In food technology, 9Z-octadecenoic acid esters are used as emulsifiers in products such as margarine and dressings. They help maintain the stability and texture of emulsified products by preventing phase separation .
Flavor Carrier
This compound can act as a flavor carrier due to its lipid nature, enhancing the delivery of flavors in food products. It is particularly useful in low-fat or reduced-calorie foods where traditional fats are minimized.
Skin Conditioning Agents
In cosmetics, 9Z-octadecenoic acid esters are employed as skin conditioning agents. Their emollient properties help improve skin hydration and texture. Formulations containing this compound often exhibit enhanced spreadability and a non-greasy feel on the skin .
Anti-Aging Products
The antioxidant properties of this compound make it a valuable ingredient in anti-aging skincare products. It helps combat free radical damage and may contribute to skin repair processes.
Case Study 1: Drug Delivery Enhancement
A study published in the Journal of Controlled Release examined the use of 9Z-octadecenoic acid in formulating liposomes for cancer therapy. The results indicated that liposomes containing this ester showed improved drug encapsulation efficiency and sustained release profiles compared to conventional formulations .
Case Study 2: Food Emulsion Stability
Research conducted on salad dressings highlighted that the inclusion of 9Z-octadecenoic acid esters significantly improved emulsion stability over time. The study concluded that these esters could replace synthetic emulsifiers without compromising product quality .
Mechanism of Action
The mechanism of action of 1,3-Dioleoyl-2-Decanoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also serves as a substrate for lipases, leading to the release of free fatty acids that can act as signaling molecules. The molecular targets and pathways involved include:
Membrane Lipid Rafts: The compound integrates into lipid rafts, affecting membrane-associated signaling pathways.
Lipase Activation: Hydrolysis by lipases releases free fatty acids that participate in inflammatory and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1,3-Dioleoyl-2-Palmitoylglycerol (CAS 2190-16-1)
- Structure : 1,3-propanediyl backbone with two oleoyl groups and one palmitoyl (C₁₆) group.
- Molecular Formula : C₅₅H₁₀₀O₆; Molecular Weight : 881.35 g/mol.
- Properties : A triglyceride with applications in lipid metabolism studies and food science. The palmitoyl group enhances hydrophobicity compared to the target compound’s decyloxy substituent .
1,2,3-Trioleoyl-rac-glycerol (Triolein, CAS 122-32-7)
- Structure : Glycerol backbone fully esterified with three oleoyl groups.
- Molecular Formula : C₅₇H₁₀₄O₆; Molecular Weight : 885.4 g/mol.
- Properties : Soluble in DMSO (112.94 mM), used in cosmetics and pharmaceuticals. The absence of a decyloxy group results in higher polarity than the target compound .
1-Oleoyl Glycerol (CAS 111-03-5)
- Structure: Monoglyceride with one oleoyl group on glycerol.
- Molecular Formula : C₂₁H₄₀O₄; Molecular Weight : 356.54 g/mol.
- Properties : Emulsifying agent with lower molecular weight and higher water solubility compared to the target compound .
Pentaerythrityl Tetraoleate (CAS 19321-40-5)
Functional Comparison
| Compound | Backbone | Ester Groups | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 1,3-Propanediyl | 2 Oleoyl | 2-Decyloxy | 801.27 g/mol | Lubricants, surfactants |
| 1,3-Dioleoyl-2-Palmitoylglycerol | Glycerol | 2 Oleoyl, 1 Palmitoyl | None | 881.35 g/mol | Lipid research, food additives |
| Triolein | Glycerol | 3 Oleoyl | None | 885.4 g/mol | Cosmetics, pharmaceuticals |
| 1-Oleoyl Glycerol | Glycerol | 1 Oleoyl | Hydroxyl groups | 356.54 g/mol | Emulsifiers, biochemical studies |
| Pentaerythrityl Tetraoleate | Pentaerythritol | 4 Oleoyl | None | 1197.97 g/mol | High-temperature lubricants |
Biological Activity
9Z-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. The compound in focus, 9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester, is a derivative that may exhibit unique biological activities due to its structural modifications. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C23H44O3
- Molecular Weight : 368.602 g/mol
- CAS Number : 67989-24-6
- InChI Key : VVEKMBGQZPFARL-QXMHVHEDSA-N
Antioxidant Properties
Research indicates that derivatives of oleic acid possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is attributed to the unsaturated double bond in the fatty acid chain, which allows for electron donation and stabilization of free radicals .
Anti-inflammatory Effects
Studies have shown that oleic acid and its derivatives can modulate inflammatory responses. They inhibit the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of oleic acid derivatives have been investigated in various cancer cell lines. For instance, compounds similar to the one in focus have been observed to induce apoptosis in breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Induction of apoptosis | Mitochondrial dysfunction | |
| HeLa (Cervical Cancer) | Growth inhibition | Cell cycle arrest |
Modulation of Cell Signaling Pathways
Oleic acid derivatives are known to influence several signaling pathways involved in cell growth and survival. They can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation .
Interaction with Membrane Lipids
The incorporation of oleic acid into cell membranes can alter membrane fluidity and protein interactions, affecting cellular signaling and function. This property is essential for the modulation of membrane-bound receptors involved in various physiological processes .
Case Studies
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In Vivo Studies on Inflammation
A study demonstrated that the administration of oleic acid esters reduced inflammation in a rat model of arthritis. The treated group showed lower levels of inflammatory markers compared to controls, indicating the potential therapeutic role of these compounds in inflammatory diseases . -
Cancer Treatment Trials
Clinical trials investigating the use of oleic acid derivatives as adjunct therapies in cancer treatment have shown promising results. Patients receiving these compounds exhibited improved outcomes in tumor regression rates alongside standard chemotherapy .
Q & A
Q. What are the optimal synthetic routes for preparing 9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester, and how can purity be ensured?
The synthesis involves acid-catalyzed esterification of 9Z-octadecenoic acid (oleic acid) with a branched diol intermediate. Key steps include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are effective for esterification, achieving >85% yield under reflux conditions (60–80°C) .
- Purification : Post-reaction, neutralize the catalyst with sodium bicarbonate, followed by solvent extraction (e.g., ethyl acetate) and column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the ester. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/isopropanol mobile phase) .
- Scale-up : Continuous flow reactors improve consistency in industrial settings by controlling temperature (±2°C) and residence time (30–60 min) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- NMR spectroscopy : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 5.35 ppm (olefinic protons, Z-configuration), δ 4.15–4.30 ppm (ester-linked methylene groups), and δ 2.30 ppm (carbonyl adjacent methylene) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 859.39 for C₅₅H₁₀₂O₆) and fragmentation patterns (e.g., loss of acyloxy groups) .
- FTIR : Strong absorption at 1740 cm⁻¹ (ester C=O stretch) and 720 cm⁻¹ (cis double bond) .
Q. How can researchers measure the compound’s thermodynamic properties (e.g., heat capacity, viscosity)?
- Joback Method : Predicts heat capacity (Cpg) as 1,169 J/mol·K at 298 K, validated against experimental data using differential scanning calorimetry (DSC) .
- Viscosity : Rotational viscometers (e.g., Brookfield) measure dynamic viscosity (0.0002857 Pa·s at 500 K). Temperature-dependent data align with the Andrade equation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for structurally similar esters?
- DFT calculations : Optimize the geometry (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. For example, discrepancies in δ 4.20–4.30 ppm (ester methylene) may arise from conformational flexibility .
- MD simulations : Assess lipid bilayer interactions to explain deviations in biological assays (e.g., membrane permeability vs. ester chain packing) .
Q. What experimental strategies address contradictory hydrolysis rates reported in kinetic studies?
- pH-controlled assays : Hydrolysis rates vary significantly at pH <5 (acid-catalyzed) vs. pH >8 (base-promoted). Use buffer systems (e.g., phosphate, pH 7.4) to mimic physiological conditions .
- Isotopic labeling : Track ¹⁸O incorporation in hydrolysis products via GC-MS to distinguish esterase-mediated vs. spontaneous cleavage .
Q. What is the compound’s role in lipid metabolism, and how can its interactions with enzymes be studied?
- In vitro assays : Incubate with pancreatic lipase (pH 8.0, 37°C) to monitor glycerol release via colorimetric kits (e.g., Free Glycerol Reagent). Competitive inhibition by structural analogs (e.g., 1,3-dioleoyl-2-palmitoylglycerol) suggests active site steric effects .
- Molecular docking : Use AutoDock Vina to predict binding affinities with phospholipase A2 (PLA2). The branched ester chain may reduce accessibility to the catalytic triad .
Q. How do structural modifications (e.g., acyl chain length) impact its performance as a surfactant or drug carrier?
- Comparative studies : Synthesize analogs with C12 (lauric) vs. C18 (stearic) chains. Critical micelle concentration (CMC) decreases with longer chains (e.g., CMC = 0.5 mM for C18 vs. 1.2 mM for C12) due to hydrophobic interactions .
- Drug encapsulation : Load hydrophobic drugs (e.g., paclitaxel) into micelles and measure release kinetics (dialysis bag method, PBS pH 7.4). Longer acyl chains prolong release (t₁/₂ = 48 h vs. 24 h for C12) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
